2-{3-CYCLOHEXYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-2-YLSULFANYL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-cyclohexyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl)sulfanyl]acetamide is a complex organic compound featuring a spiro structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields. The spiro structure, which involves a bicyclic system with two rings sharing a single atom, imparts distinct chemical and physical characteristics to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyclohexyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Spiro Compound: The initial step involves the synthesis of the spiro compound.
Introduction of the Sulfanyl Group:
Acetamide Formation: The final step involves the formation of the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyclohexyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions can be conducted in various solvents, often requiring catalysts or specific conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for various pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Medicine: If found to be biologically active, the compound could be developed into a therapeutic agent
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes. Its unique structure might impart desirable properties to materials or enhance the efficiency of chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-cyclohexyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl)sulfanyl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites, altering their activity.
Interaction with Receptors: The compound could interact with cellular receptors, triggering or blocking signaling pathways.
Modulation of Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclohexyl-4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrospiro[benzo[h]quinazoline-5,1’-cyclohexane]
- 2-hydrazino-3-substituted 4-oxo-3,4,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1’-cyclohexane]
Uniqueness
2-[(3-cyclohexyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl)sulfanyl]acetamide is unique due to the presence of the sulfanyl and acetamide groups, which impart distinct chemical properties
Properties
Molecular Formula |
C25H31N3O2S |
---|---|
Molecular Weight |
437.6g/mol |
IUPAC Name |
2-(3-cyclohexyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H31N3O2S/c26-20(29)16-31-24-27-22-19-12-6-5-9-17(19)15-25(13-7-2-8-14-25)21(22)23(30)28(24)18-10-3-1-4-11-18/h5-6,9,12,18H,1-4,7-8,10-11,13-16H2,(H2,26,29) |
InChI Key |
ZLRAROCWLTWUHV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC(=O)N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.